molecular formula C10H14O4 B1589905 2,3,4-Trimethoxy-6-methylphenol CAS No. 39068-88-7

2,3,4-Trimethoxy-6-methylphenol

Cat. No. B1589905
CAS RN: 39068-88-7
M. Wt: 198.22 g/mol
InChI Key: UGNJWQMNCJYWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trimethoxy-6-methylphenol is a compound with the molecular formula C10H14O4 and a molecular weight of 198.22 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2,3,4-Trimethoxy-6-methylphenol is 1S/C10H14O4/c1-6-5-7 (12-2)9 (13-3)10 (14-4)8 (6)11/h5,11H,1-4H3 . This indicates that the molecule consists of a phenol group with three methoxy groups at the 2nd, 3rd, and 4th positions and a methyl group at the 6th position.

Scientific Research Applications

Synthesis Methods

2,3,4-Trimethoxy-6-methylphenol has been synthesized through various chemical reactions, including the Vilsmeier-Haack reaction and Dakin reaction. For example, Tong Gang-sheng (2008) demonstrated its synthesis from 3,4,5-trimethoxytoluene, achieving a high yield under optimal conditions (Tong Gang-sheng, 2008).

Antioxidant Activity and Kinetic Studies

Research by M. Lucarini et al. (2001) investigated the homolytic reactivity and antioxidant activity of related bisphenol antioxidants, providing insights into the thermochemical properties of similar compounds (M. Lucarini et al., 2001). Similarly, studies on the antioxidant activity of various o-bisphenols, as reported by Riccardo Amorati et al. (2003), contribute to understanding the role of molecular structure in antioxidant efficiency, which can be relevant for compounds like 2,3,4-Trimethoxy-6-methylphenol (Riccardo Amorati et al., 2003).

Catalytic Upgrading and Reaction Network Development

Research on the catalytic upgrading of lignin-derived bio-oils, such as the study by M. Saidi et al. (2015), often involves compounds with similar structures to 2,3,4-Trimethoxy-6-methylphenol. This research contributes to understanding the reaction networks and kinetics involved in bio-oil processing (M. Saidi et al., 2015).

Role in Polymer Chemistry

In the field of polymer chemistry, novel copolymers incorporating methyl and methoxy ring-trisubstituted phenols have been developed, as described by G. Kharas et al. (2016). Such research highlights the potential of compounds like 2,3,4-Trimethoxy-6-methylphenol in the synthesis of new polymeric materials (G. Kharas et al., 2016).

Applications in Medicinal Chemistry

Research into the isolation of new aromatic components from medicinal plants, like the study by Yu-Chang Chen et al. (2013) on Antrodia camphorata, often discovers compounds structurally related to 2,3,4-Trimethoxy-6-methylphenol. These studies can shed light on the bioactive potential of such compounds (Yu-Chang Chen et al., 2013).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315-H319 . This suggests that it may cause skin irritation and serious eye irritation. Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .

properties

IUPAC Name

2,3,4-trimethoxy-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-6-5-7(12-2)9(13-3)10(14-4)8(6)11/h5,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNJWQMNCJYWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502997
Record name 2,3,4-Trimethoxy-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trimethoxy-6-methylphenol

CAS RN

39068-88-7
Record name 2,3,4-Trimethoxy-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4-Trimethoxy-6-methylphenol
Reactant of Route 2
Reactant of Route 2
2,3,4-Trimethoxy-6-methylphenol
Reactant of Route 3
Reactant of Route 3
2,3,4-Trimethoxy-6-methylphenol
Reactant of Route 4
Reactant of Route 4
2,3,4-Trimethoxy-6-methylphenol
Reactant of Route 5
Reactant of Route 5
2,3,4-Trimethoxy-6-methylphenol
Reactant of Route 6
Reactant of Route 6
2,3,4-Trimethoxy-6-methylphenol

Citations

For This Compound
28
Citations
K Sato, S Inoue, H Sato - Bulletin of the Chemical Society of Japan, 1972 - journal.csj.jp
2,3-Dimethoxy-5-methylbenzoquinone, the key intermediate of the synthesis of coenzyme Q, was synthesized via two new routes. The methylation of 5-nitrovanillin gave 5-…
Number of citations: 24 www.journal.csj.jp
S Kikumasa, I Seiichi, S Haruhito - Bulletin of the Chemical Society of …, 1972 - cir.nii.ac.jp
2, 3-Dimethoxy-5-methylbenzoquinone, the key intermediate of the synthesis of coenzyme Q, was synthesized via two new routes. The methylation of 5-nitrovanillin gave 5-…
Number of citations: 0 cir.nii.ac.jp
W Adam, WA Herrmann, CR Saha-Möller… - Journal of Molecular …, 1995 - Elsevier
Methoxy-substituted benzenes 1 are oxidized with aqueous hydrogen peroxide catalyzed by methyltrioxorhenium (VII) in acetic acid to yield the p-benzoquinones 3 in moderate yields. …
Number of citations: 43 www.sciencedirect.com
G Occhipinti, L Liguori, A Tsoukala… - … Process Research & …, 2010 - ACS Publications
An efficient high-yielding and environmentally benign switchable oxidation process that can selectively produce two different versatile synthetic intermediates is disclosed. One of the …
Number of citations: 14 pubs.acs.org
J Wang, J Yang, B Yang, JQ Sun… - Journal of Chemical …, 2010 - journals.sagepub.com
The title compound, a key intermediate for preparing Coenzyme Qn family, was prepared in high yield by a reaction sequence starting from the commercially available 3, 4, 5-trimethoxy-…
Number of citations: 2 journals.sagepub.com
OV Zalomaeva, VY Evtushok, GM Maksimov… - Dalton …, 2017 - pubs.rsc.org
The selective oxidation of methoxy/methyl-substituted arenes to the corresponding benzoquinones has been first realized using aqueous hydrogen peroxide as a green oxidant, acid …
Number of citations: 16 pubs.rsc.org
RS Sulake, YF Jiang, HH Lin… - The Journal of Organic …, 2014 - ACS Publications
Total synthesis of (±)-antroquinonol D, which is isolated from very expensive and rarely found Antrodia camphorata and which has potential anticancer properties, was achieved from 4-…
Number of citations: 13 pubs.acs.org
Z Xiaoyin, Z Weidong, H Jianquan… - Energy Sources, Part …, 2018 - Taylor & Francis
The physicochemical properties of bio-oil obtained from pyrolysis of rape straw were studied. Main components of bio-oil were qualitatively analyzed by gas chromatography-mass …
Number of citations: 3 www.tandfonline.com
W Zhao, X Zhang, J Huang, K Ni, J Wang - Process Safety and …, 2018 - Elsevier
In view of current technical problems of catalyst coking inactivation, poor equipment safety and large amount of hydrogen consumption, which are caused by high hydrogen pressure …
Number of citations: 10 www.sciencedirect.com
MM Braasch-Turi, JT Koehn, K Kostenkova… - Frontiers in …, 2022 - frontiersin.org
Lipoquinones, such as ubiquinones (UQ) and menaquinones (MK), function as essential lipid components of the electron transport system (ETS) by shuttling electrons and protons to …
Number of citations: 3 www.frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.